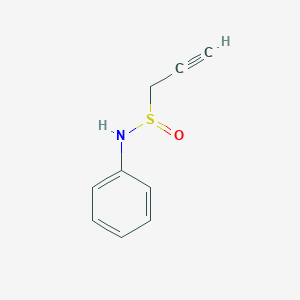
N-Phenylprop-2-yne-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylprop-2-yne-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfinamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylprop-2-yne-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by systems such as Iodine/Hydrogen Peroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation of sulfenyl, sulfinyl, and sulfonyl chlorides with amines . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Phenylprop-2-yne-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinamide to sulfonamide.
Reduction: This reaction can reduce the sulfinamide to sulfenamide.
Substitution: This reaction involves the replacement of the sulfinamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Hydrogen Peroxide and reducing agents like Sodium Borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenylprop-2-yne-1-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenylprop-2-yne-1-sulfinamide involves its interaction with various molecular targets and pathways. The sulfur-nitrogen bond in the compound is highly reactive, making it an effective intermediate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenylprop-2-yne-1-sulfinamide include sulfenamides, sulfonamides, and sulfinimidates .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a phenyl group attached to a prop-2-yne-1-sulfinamide moiety. This structure imparts unique chemical properties and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
88861-15-8 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-phenylprop-2-yne-1-sulfinamide |
InChI |
InChI=1S/C9H9NOS/c1-2-8-12(11)10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 |
InChI Key |
NDMJWRRPULOYAR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















